N-(4-phenoxyphenyl)-9H-purin-6-amine
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Overview
Description
N-(4-phenoxyphenyl)-9H-purin-6-amine is a chemical compound that has garnered significant interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a purine core substituted with a phenoxyphenyl group, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
N-(4-phenoxyphenyl)-9H-purin-6-amine, also known as EVP4593, is a highly potent inhibitor of the multisubunit membrane protein . It has been found to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF in endothelial cells, leading to endothelial cell proliferation, migration, survival, and increased vascular permeability .
Mode of Action
EVP4593 interacts with its target, VEGFR2, and inhibits its function . This interaction results in changes in the cellular processes controlled by VEGFR2, such as cell proliferation and migration .
Biochemical Pathways
The biochemical pathways affected by EVP4593 are primarily those regulated by VEGFR2. VEGFR2 is a key player in angiogenesis, the process of new blood vessel formation from pre-existing vessels . By inhibiting VEGFR2, EVP4593 can potentially disrupt angiogenesis, affecting the growth and spread of cancer cells .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . It is also known to inhibit several cytochrome P450 enzymes, which could impact its metabolism and elimination
Result of Action
The primary result of EVP4593’s action is the inhibition of VEGFR2, leading to disruption of angiogenesis . This can potentially limit the growth and spread of cancer cells, making EVP4593 a promising candidate for cancer treatment . Moreover, EVP4593 has been found to elicit the release of reactive oxygen species at the flavin site of mitochondrial complex I .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-9H-purin-6-amine typically involves the reaction of 4-phenoxyphenylboronic acid with a suitable purine derivative under Suzuki-Miyaura coupling conditions . This reaction is facilitated by a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where halogens or other nucleophiles replace the phenoxy group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and suitable solvents (DMF, DMSO).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
N-(4-phenoxyphenyl)-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
N-(4-phenoxyphenyl)-9H-purin-6-amine can be compared with other similar compounds, such as:
4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine: This compound is a potent inhibitor of mitochondrial complex I and has been studied for its potential in treating Huntington’s disease.
N-(4-phenoxyphenyl)-2-[(pyridin-4-ylmethyl)amino]nicotinamide: Known for its interactions with vascular endothelial growth factor receptor 2, this compound has applications in cancer research.
The uniqueness of this compound lies in its specific interaction with BTK and its potential therapeutic applications in B-cell cancers, distinguishing it from other similar compounds with different targets and mechanisms of action.
Properties
IUPAC Name |
N-(4-phenoxyphenyl)-7H-purin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c1-2-4-13(5-3-1)23-14-8-6-12(7-9-14)22-17-15-16(19-10-18-15)20-11-21-17/h1-11H,(H2,18,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNUMTMKMBPWTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=C3NC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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